

2-(furan-2-yl)aniline hydrochloride CAS number and structure

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Compound of Interest

Compound Name: 2-(furan-2-yl)aniline hydrochloride

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Technical Guide: 2-(furan-2-yl)aniline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **2-(furan-2-yl)aniline hydrochloride**, a heterocyclic compound of interest in medicinal chemistry and materials science. The molecule incorporates both a furan ring and an aniline moiety, two scaffolds known to impart significant biological activity and unique physicochemical properties. The furan ring is an electron-rich aromatic system present in numerous clinically approved drugs and natural products, contributing to interactions with biological targets and influencing metabolic stability.[1][2] Aniline derivatives are also a cornerstone in drug discovery, serving as versatile intermediates and key pharmacophores.[3] This document details the known properties, a plausible synthetic route, and the potential therapeutic applications of **2-(furan-2-yl)aniline hydrochloride**, providing a foundational resource for researchers in the field.

Physicochemical and Structural Data

2-(furan-2-yl)aniline hydrochloride is the salt form of the parent compound 2-(furan-2-yl)aniline, enhancing its stability and solubility in aqueous media. The fundamental properties of the compound are summarized below.

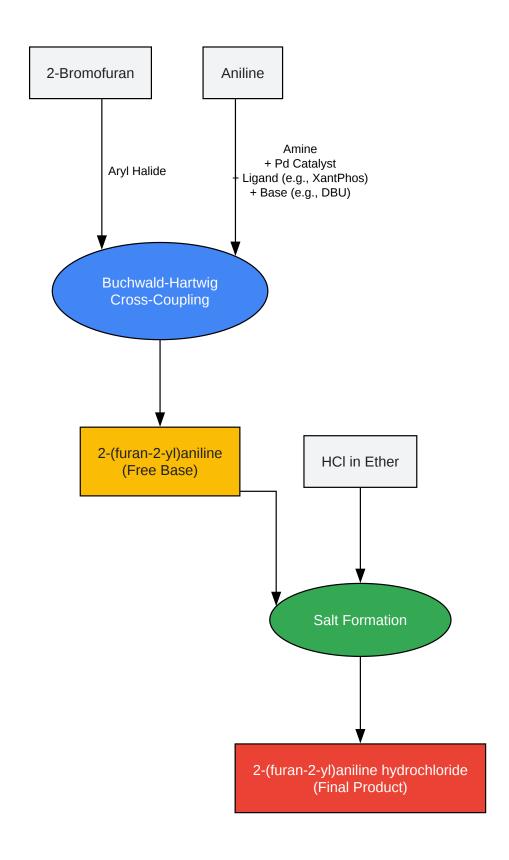


Property	Value	Source(s)	
CAS Number	855948-13-9	[4][5][6]	
Molecular Formula	C10H10CINO	[4][6]	
Molecular Weight	195.65 g/mol	[6]	
IUPAC Name	2-(furan-2- yl)aniline;hydrochloride	[4]	
Synonyms	2-(2-Aminophenyl)furan hydrochloride, 2-(2- [4][6] Furyl)aniline HCl		
Physical Form	Yellow solid [6]		
Parent Compound CAS	55578-79-5 (for 2-(furan-2- yl)aniline)	[7]	
Parent Compound MW	159.18 g/mol	[7]	

Proposed Synthesis Workflow

While a specific, detailed synthesis for **2-(furan-2-yl)aniline hydrochloride** is not readily available in published literature, a highly plausible and efficient route involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, followed by salt formation. This workflow is a standard and versatile method for the formation of aryl-amine bonds.





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Caption: Proposed synthesis workflow for 2-(furan-2-yl)aniline hydrochloride.



Experimental Protocols Synthesis of 2-(furan-2-yl)aniline (Buchwald-Hartwig Amination)

This protocol is a representative procedure based on established methods for palladiumcatalyzed amination.

• Reagent Preparation:

- To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add
 Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone), 0.02 mmol), XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 mmol), and a magnetic stir bar.
- Add 2-bromofuran (1.0 mmol), aniline (1.2 mmol), and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 mmol).
- Add anhydrous toluene or DMF (5 mL) as the solvent.

Reaction Execution:

- Seal the Schlenk flask and place it in a preheated oil bath at 100-110 °C.
- Stir the reaction mixture vigorously for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-bromofuran) is consumed.

· Work-up and Purification:

- Cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and then with brine (15 mL).
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.



 Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(furan-2-yl)aniline as the free base.

Formation of 2-(furan-2-yl)aniline hydrochloride

- Salt Formation:
 - Dissolve the purified 2-(furan-2-yl)aniline (1.0 mmol) in anhydrous diethyl ether or ethyl acetate (10 mL).
 - Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (1.1 mmol, 0.55 mL) dropwise with stirring.
 - A precipitate should form upon addition.
- Isolation:
 - Stir the resulting suspension for 30 minutes at room temperature.
 - Collect the solid precipitate by vacuum filtration.
 - Wash the solid with a small amount of cold, anhydrous diethyl ether.
 - Dry the product under vacuum to yield 2-(furan-2-yl)aniline hydrochloride.

Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the synthesized compound should be confirmed using 1 H and 13 C NMR. While specific data for this hydrochloride salt is not published, the spectra would be expected to show characteristic shifts for the furan and aniline protons and carbons. For comparison, the parent aniline shows 1 H NMR signals at δ 7.28 (t), 7.12 (t), 6.65 (t), and 6.61 (d), and 13 C NMR signals at δ 151.73, 146.61, 140.89, 128.11, 117.01, 112.13, 109.30, 105.94, and 40.43 for a related N-substituted derivative.[8]
- Mass Spectrometry (MS): Confirm the molecular weight by high-resolution mass spectrometry (HRMS).

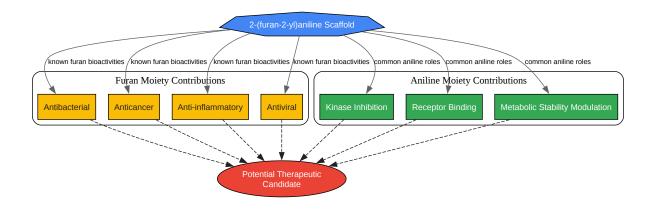


 Melting Point: Determine the melting point and compare it to analogous compounds. For reference, aniline hydrochloride has a melting point of 196-200 °C.[9]

Potential Biological and Pharmacological Significance

While **2-(furan-2-yl)aniline hydrochloride** has not been extensively studied, its structural components suggest significant potential for biological activity. The furan scaffold is present in a wide range of therapeutic agents with diverse activities.

Logical Framework for Potential Therapeutic Applications



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Caption: Conceptual framework of potential bioactivities.

Antimicrobial and Anticancer Potential

Numerous furan derivatives have demonstrated potent antimicrobial and anticancer activities. [1][2] For example, some 2-aroyl benzofuran derivatives have shown excellent antiproliferative



activity with IC₅₀ values in the nanomolar range against various cancer cell lines.[10] Similarly, certain furan-based chalcones exhibit significant antibacterial activity against both Grampositive and Gram-negative bacteria.[11] The aniline portion of the molecule can be crucial for targeting specific enzymes, such as kinases, which are often dysregulated in cancer.[7]

The table below presents examples of reported biological activities for related furan-containing compounds, illustrating the therapeutic potential of this chemical class.

Compound Class	Biological Activity	Potency (IC ₅₀ / MIC)	Reference(s)
2-Aroyl Benzofuran Derivatives	Anticancer (A549, HT-29)	Double-digit nanomolar range	[10]
Furan-Thiophene Chalcones	Antibacterial (S. pyogenes)	Inhibition zone: ~27 mm	[11]
3-Aryl-3-(Furan-2-yl) Propanoic Acids	Antibacterial (E. coli)	MIC: 64 μg/mL	[1]
Furan-1,3,4- Oxadiazole Derivatives	Tyrosinase Inhibition	Binding Affinity: -13.30 kcal/mol (in silico)	[1]

Conclusion

2-(furan-2-yl)aniline hydrochloride is a compound with a promising structural profile for applications in drug discovery and development. While specific experimental data for this molecule is sparse, its synthesis can be reliably achieved through established cross-coupling methodologies. The combination of the furan and aniline moieties suggests a high potential for diverse biological activities, including antimicrobial and anticancer effects. This guide provides a foundational basis for researchers to initiate further investigation into the synthesis, characterization, and pharmacological evaluation of this and related compounds.

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